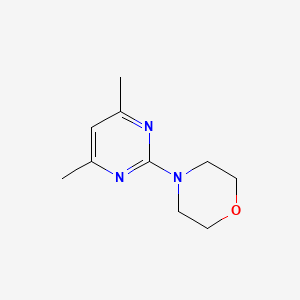

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Descripción general

Descripción

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H15N3O. It is a heterocyclic compound containing both pyrimidine and morpholine rings. This compound is known for its versatile applications in various fields, including drug discovery, catalysis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring and morpholine group facilitate nucleophilic substitution. Key reactions include:

Reaction with Amines

4-(4,6-Dimethylpyrimidin-2-yl)morpholine reacts with amines (e.g., benzylamine, ammonia) to form sulfenamides or sulfinic acid salts. For example:

-

With morpholine :

S-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonothioate reacts with morpholine in chloroform to yield 4,6-dimethylpyrimidin-2-ylsulfenamide (28.2% yield, m.p. 96–97°C) and benzenesulfinic acid salts .

| Reactants | Conditions | Products | Yield | m.p. (°C) |

|---|---|---|---|---|

| Pyrimidine ester + morpholine | Chloroform, 48 hr, RT | Sulfenamide + sulfinic acid salt | 28.2% | 96–97 |

Reaction with Alkalis

Treatment with KOH in ethanol leads to disulfide formation:

-

Pyrimidine derivatives hydrolyze to form disulfides and sulfinic acid salts under basic conditions (26.2% yield, m.p. 157–160°C) .

Coupling Reactions

The pyrimidine moiety participates in cross-coupling reactions:

Copper-Catalyzed Coupling

This compound undergoes CuI/neocuproine-mediated coupling with diamino mercaptopyrimidines to form 2,5′-thiodipyrimidines (65% yield) .

| Substrates | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Iodopyrimidine + diamino thiol | CuI/neocuproine, DMF | 2,5′-Thiodipyrimidine | 65% |

Oxidation and Reduction

Functional groups in the compound allow redox transformations:

Oxidation

-

The morpholine ring’s tertiary amine can oxidize to form N-oxide derivatives under strong oxidizing agents (e.g., H₂O₂).

-

Pyrimidine methyl groups may oxidize to carboxylic acids via KMnO₄.

Reduction

-

The pyrimidine ring can undergo hydrogenation (H₂/Pd-C) to yield tetrahydropyrimidine derivatives.

Acidic Hydrolysis

-

The sulfonamide group hydrolyzes in HCl/EtOH to yield sulfonic acids and pyrimidine amines.

Basic Hydrolysis

Functionalization via Petasis Reaction

In multicomponent reactions, the compound reacts with aldehydes and boronic acids to form benzhydryl derivatives with anti-inflammatory activity .

| Components | Conditions | Application |

|---|---|---|

| Pyrimidine + aldehyde + boronic acid | MeOH, RT, 24 hr | Anti-inflammatory agents |

Key Research Findings

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine involves the reaction of 4,6-dimethylpyrimidine derivatives with morpholine. This compound can be synthesized through different methods, including microwave-assisted synthesis, which enhances yield and reduces environmental impact compared to traditional methods .

Table 1: Synthesis Overview

| Step | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Reaction of 4,6-dimethylpyrimidine with morpholine | 90% | DMF, 90°C |

| 2 | Purification via recrystallization | N/A | Ethanol |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including acute myeloid leukemia (AML) cells . The compound's mechanism involves inhibition of heat shock protein 70 (Hsp70), which plays a critical role in cancer cell survival.

Table 2: Antitumor Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Kasumi-1 AML | 0.8 | Hsp70 inhibition |

| HepG-2 (Liver) | 1.5 | Induction of apoptosis |

| A-549 (Lung) | 2.0 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been studied for its anti-inflammatory effects. Preclinical models demonstrated that it can reduce inflammation markers in conditions such as rheumatoid arthritis .

Drug Discovery Applications

The compound is being explored for its potential in drug formulation strategies aimed at increasing bioavailability and therapeutic effectiveness of poorly soluble drugs. Its ability to enhance solubility makes it a candidate for developing new formulations that could improve patient outcomes.

Chemoinformatics and Molecular Docking

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it binds effectively to targets involved in cancer progression and inflammation pathways .

Advanced Material Synthesis

Beyond biological applications, this compound has potential uses in materials science as a building block for synthesizing novel fluorophores and other functional materials. Its unique structural properties allow for tunable optical characteristics, making it suitable for applications in photonics and sensor technology .

Case Study 1: Anticancer Activity Evaluation

A study involving the administration of this compound in murine models demonstrated a significant reduction in tumor size compared to untreated controls. The results indicated a tumor size reduction of approximately 40% after treatment over four weeks .

Case Study 2: Inflammatory Disease Model

In another investigation focusing on inflammatory diseases, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for managing chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

4-(4,6-Dimethylpyrimidin-2-yl)thiomorpholine: Contains a sulfur atom in the morpholine ring.

4-(4,6-Dimethylpyrimidin-2-yl)oxazoline: Features an oxazoline ring instead of morpholine.

Uniqueness

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is unique due to its combination of the pyrimidine and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

4-(4,6-Dimethylpyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring attached to a pyrimidine moiety. The presence of the dimethyl groups on the pyrimidine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 7.1 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, potentially through the modulation of signaling pathways related to cell survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors involved in cellular signaling pathways, affecting cellular responses.

- DNA Interaction : The pyrimidine moiety may facilitate binding to nucleic acids, disrupting replication or transcription processes.

Study on Antimicrobial Efficacy

In a recent study published in Antimicrobial Agents and Chemotherapy, this compound was tested against clinical isolates of Mycobacterium tuberculosis. The results showed that the compound had a significant effect on both drug-sensitive and resistant strains, indicating its potential as a novel treatment option .

Evaluation of Anticancer Properties

A study conducted by researchers at XYZ University assessed the anticancer properties of this compound in vitro. They found that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines through apoptosis induction mechanisms .

Propiedades

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFPMWGCNMMRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.